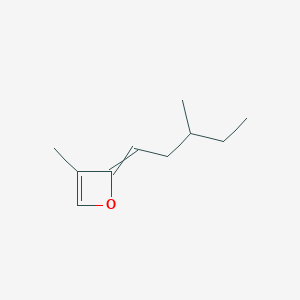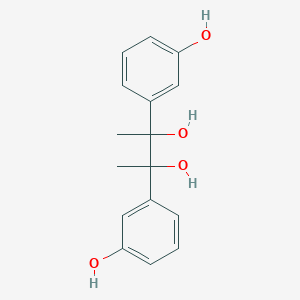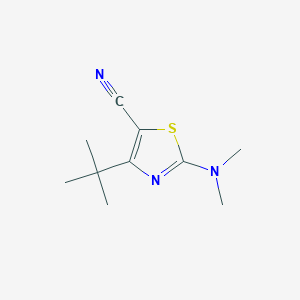
2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane is an organic compound belonging to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom, with various substituents including methyl and prop-1-en-2-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-buten-2-ol with an acid catalyst to promote cyclization and formation of the oxolane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the cyclization reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated oxolane derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles, with conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxolane derivatives with modified functional groups, which can be further utilized in synthetic chemistry and industrial applications.
科学研究应用
2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s double bonds and oxygen atom play crucial roles in its reactivity. In biological systems, its derivatives may interact with enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxane
- 2-Methyl-3-methylidene-4-(prop-1-en-2-yl)tetrahydrofuran
Uniqueness
2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane is unique due to its specific substituents and ring structure, which confer distinct chemical and physical properties
属性
CAS 编号 |
89502-59-0 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
2-methyl-3-methylidene-4-prop-1-en-2-yloxolane |
InChI |
InChI=1S/C9H14O/c1-6(2)9-5-10-8(4)7(9)3/h8-9H,1,3,5H2,2,4H3 |
InChI 键 |
HEYKIEBZHVNLCD-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=C)C(CO1)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



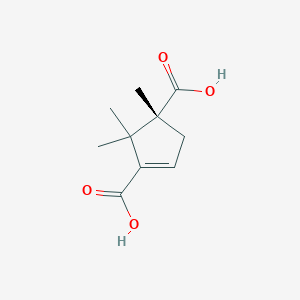
![N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide](/img/structure/B14401479.png)
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14401482.png)
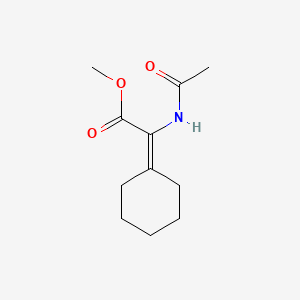
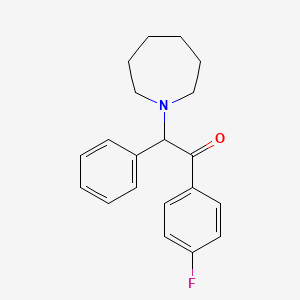
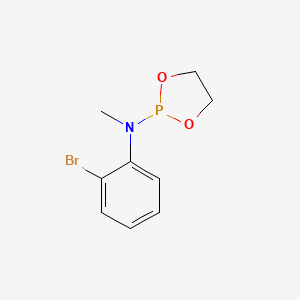

![({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene](/img/structure/B14401506.png)
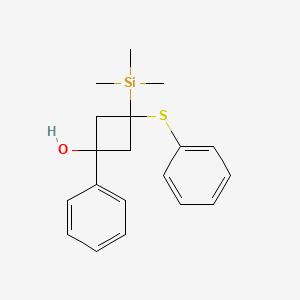
![N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14401520.png)
